Clinical Analgesic Efficacy: Anidoxime 75-100 mg vs. Dihydrocodeine 50 mg in Postoperative Pain
In a direct head-to-head clinical trial, oral Anidoxime at doses of 75 mg and 100 mg produced analgesic effects that were not significantly different from dihydrocodeine 50 mg in postoperative patients [1]. This establishes Anidoxime as an orally effective analgesic with comparable potency to a standard opioid agonist at the tested doses, while providing a distinct chemical scaffold and potentially distinct safety profile [2].
| Evidence Dimension | Analgesic efficacy (pain relief score or subjective rating) |
|---|---|
| Target Compound Data | 75 mg oral: equivalent to comparator; 100 mg oral: equivalent to comparator |
| Comparator Or Baseline | Dihydrocodeine 50 mg oral |
| Quantified Difference | No significant difference (p-value not reported, but statement of 'no significant differences') |
| Conditions | Postoperative pain, oral administration, clinical trial (Grainger et al., 1977) |
Why This Matters
Demonstrates Anidoxime's oral analgesic efficacy at clinically relevant doses, positioning it as a research tool for pain studies without the need for opioid receptor engagement.
- [1] Grainger DJ, Gawley TH, Dundee JW. Anidoxime: a clinical trial of an oral analgesic agent. Br J Anaesth. 1977 Mar;49(3):257-8. View Source
- [2] NCATS Inxight Drugs. ANIDOXIME HYDROCHLORIDE. UNII: 70QM1XR26G. View Source
